

H-Met-Lys-OH: A Statistical and Mechanistic Analysis for Researchers

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Compound of Interest

Compound Name: *H-Met-Lys-OH*

Cat. No.: *B1336571*

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For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to experimental success. This guide provides a comparative analysis of **H-Met-Lys-OH** (Methionyl-Lysine), a dipeptide composed of the essential amino acids L-methionine and L-lysine, against other relevant dipeptides and free amino acid supplementation. Due to the limited direct experimental data on **H-Met-Lys-OH**, this guide synthesizes information on its constituent amino acids and related dipeptides to provide a comprehensive overview of its potential applications and performance.

Comparative Performance Analysis

The primary advantage of utilizing dipeptides like **H-Met-Lys-OH** in cell culture and other biological systems lies in their enhanced stability and solubility compared to free amino acids. This can lead to more consistent nutrient availability and reduced formation of toxic byproducts. [1] While direct comparative data for **H-Met-Lys-OH** is not readily available in the literature, we can infer its potential performance by examining studies on other lysine and methionine-containing peptides and the impact of varying lysine-to-methionine ratios.

Table 1: Comparative Efficacy of Lysine-Containing Dipeptides

Dipeptide	Biological Activity	Model System	Key Quantitative Findings	Reference
H-Met-Lys-OH (inferred)	Potential to support protein synthesis and cell proliferation.	In vitro cell cultures	Data not available. Performance can be inferred from studies on Lys/Met ratios.	
Lys-Lys	Improved Gut Structure and Function	Neonatal Piglets with Intestinal Atrophy	- Increased villus height and mucosal weight (P < 0.05) compared to free lysine.- Greater whole-body protein synthesis (P < 0.05) compared to free lysine.	[2][3]
Leu-Lys	Antioxidant and Anti-aging	Caenorhabditis elegans	- Prolonged mean lifespan by 20.9% and maximum lifespan.- Higher superoxide radical scavenging activity (20.49% ± 0.95%) compared to Lys-Leu (4.06% ± 0.49%).	[4]
Gly-His-Lys (GHK)	Wound Healing and Anti-	Human Dermal Fibroblasts	- Decreased TNF-α-	[4]

inflammatory

dependent IL-6
secretion.**Table 2: Effect of Lysine to Methionine Ratio on Casein Synthesis in Bovine Mammary Epithelial Cells (BMEC)**

Lysine:Methionine Ratio	Key Outcomes	Reference
3.0:1	- Stimulatory effect on total and phosphorylated mTOR.- Upregulated mRNA levels of JAK2, ELF5, and RPS6KB1.- Downregulated mRNA levels of EIF4EBP1.	[5]
2.3:1	- Lower abundance of α S1-casein and β -casein compared to the 3.0:1 ratio.	[5]

These data suggest that the specific ratio of lysine to methionine, as found in the **H-Met-Lys-OH** dipeptide, can significantly influence cellular signaling pathways related to protein synthesis.

Experimental Protocols

To facilitate further research into the biological effects of **H-Met-Lys-OH** and its comparison with other supplements, the following detailed experimental protocols are provided.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of **H-Met-Lys-OH** on cell proliferation and cytotoxicity.

Materials:

- Cells of interest
- 96-well plates

- **H-Met-Lys-OH** and other test compounds
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare various concentrations of **H-Met-Lys-OH** and control peptides in a complete culture medium.
- Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds. Include untreated and vehicle-only controls.
- Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
- Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.^{[4][6][7]}
- Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.^[7]
- Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protein Synthesis Assay

This protocol measures the rate of new protein synthesis in cells treated with **H-Met-Lys-OH**.

Materials:

- Cells of interest
- **H-Met-Lys-OH** and control compounds
- Amino acid-free medium
- 35S-methionine or a non-radioactive alternative like O-propargyl-puromycin (OP-Puro)
- Lysis buffer (e.g., RIPA buffer)
- Trichloroacetic acid (TCA)
- Scintillation counter or fluorescence detection system

Procedure:

- Culture cells to the desired confluency and then incubate in an amino acid-free medium for a short period to deplete intracellular amino acid pools.
- Replace the medium with a medium containing a low concentration of methionine and the test compounds (**H-Met-Lys-OH** or controls).
- Add the labeling reagent (e.g., 35S-methionine or OP-Puro) and incubate for a defined period (e.g., 1-4 hours).[8]
- Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
- Precipitate the total protein from the cell lysate using TCA.
- Wash the protein pellet to remove any unincorporated labeled amino acids.
- Quantify the amount of incorporated label using a scintillation counter for radioactivity or a fluorescence-based method for non-radioactive tags.[8]

Western Blot Analysis of mTOR Pathway Activation

This protocol is used to determine the effect of **H-Met-Lys-OH** on the activation of key proteins in the mTOR signaling pathway.

Materials:

- Cells treated with **H-Met-Lys-OH** and controls
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-mTOR, anti-phospho-p70S6K, anti-phospho-4E-BP1, and total protein controls)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

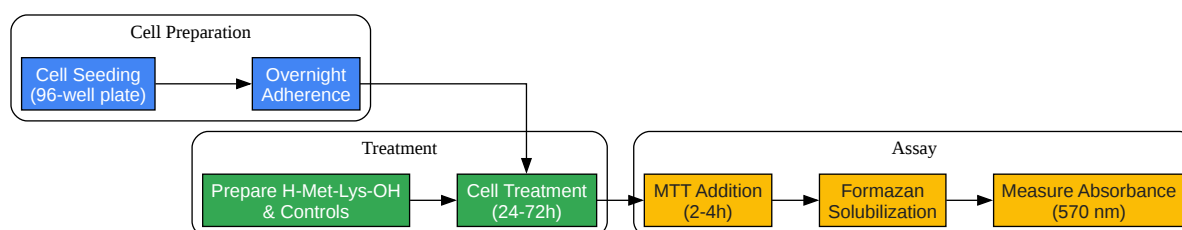
Procedure:

- Lyse the treated and control cells and determine the protein concentration of each lysate using a BCA assay.
- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.[9]

- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

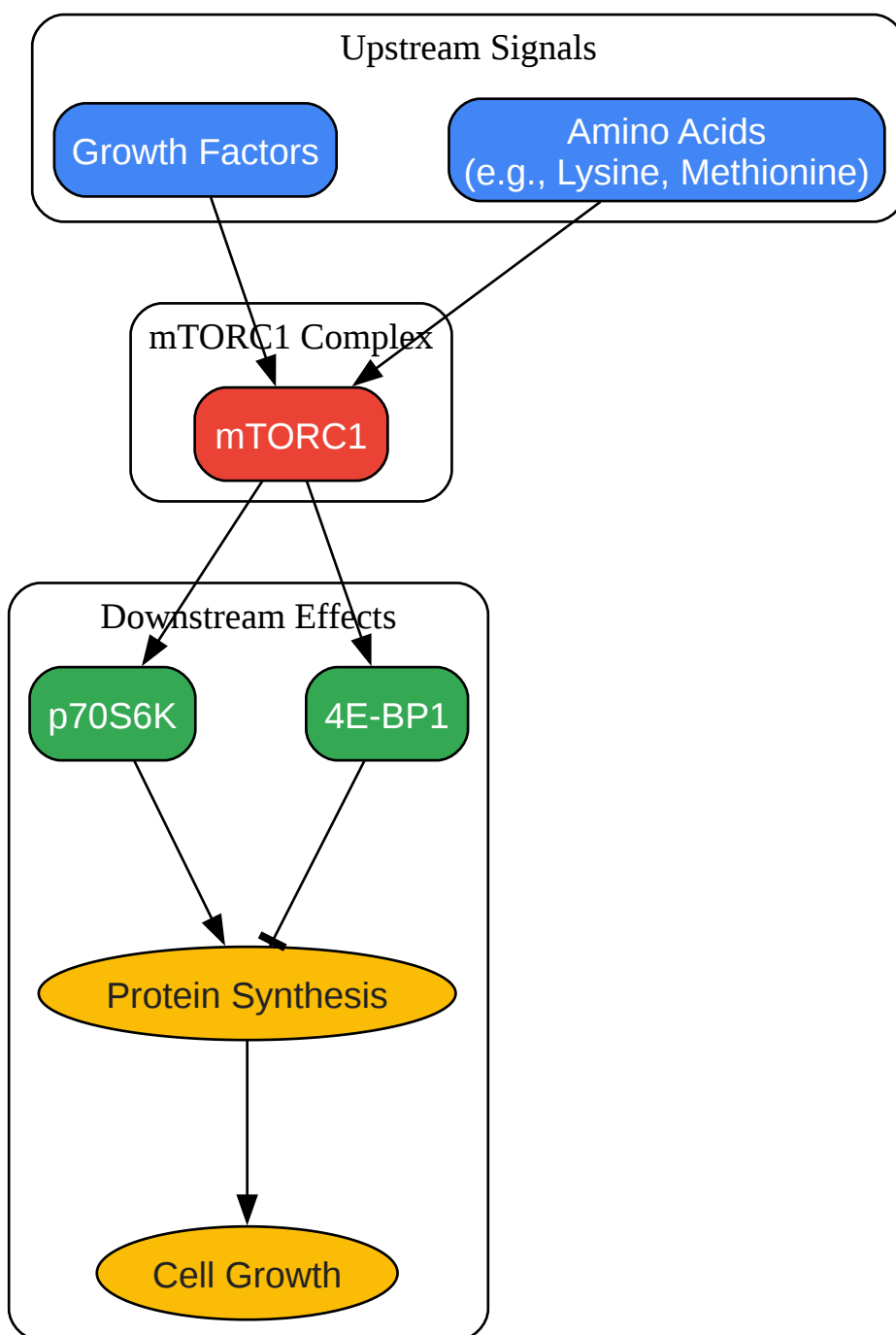
Visualizing Key Pathways and Workflows

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.



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Experimental workflow for a cell viability assay.



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Simplified mTOR signaling pathway activated by amino acids.

Conclusion

While direct experimental evidence for the comparative performance of **H-Met-Lys-OH** is limited, the available data on its constituent amino acids and related dipeptides suggest its potential as a valuable supplement in research and development. Its use may offer advantages in terms of stability and solubility, and it is likely to influence key cellular processes such as protein synthesis and cell growth through pathways like the mTOR signaling cascade. The provided experimental protocols and diagrams offer a framework for researchers to conduct their own comparative studies and further elucidate the specific biological functions of **H-Met-Lys-OH**.

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